N-[3-(diethylamino)propyl]-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[3-(diethylamino)propyl]-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a diethylamino group, a dimethoxyphenyl group, and a trifluoromethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the diethylamino propyl group: This step involves the reaction of diethylamine with a suitable alkyl halide under basic conditions.
Synthesis of the dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative using methyl iodide in the presence of a base.
Construction of the trifluoromethylpyrimidinyl group: This step may involve the reaction of a pyrimidine derivative with trifluoromethylating agents such as trifluoromethyl iodide.
Coupling reactions: The final step involves coupling the intermediate compounds through nucleophilic substitution or other suitable reactions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the pyrimidinyl group using suitable nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the trifluoromethylpyrimidinyl group may enhance binding affinity or selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure but with an acrylamide group instead of the acetamide group.
N-[3-(diethylamino)propyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of the dimethoxyphenyl group.
Uniqueness
N-[3-(diethylamino)propyl]-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethylpyrimidinyl group, which can significantly influence its chemical properties and biological activity
Properties
Molecular Formula |
C22H29F3N4O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H29F3N4O3S/c1-5-29(6-2)11-7-10-26-20(30)14-33-21-27-16(13-19(28-21)22(23,24)25)15-8-9-17(31-3)18(12-15)32-4/h8-9,12-13H,5-7,10-11,14H2,1-4H3,(H,26,30) |
InChI Key |
UXPHVWWNGZLRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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